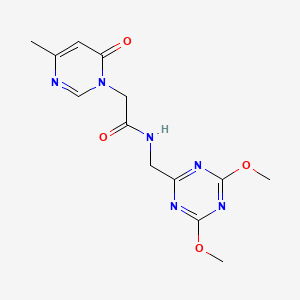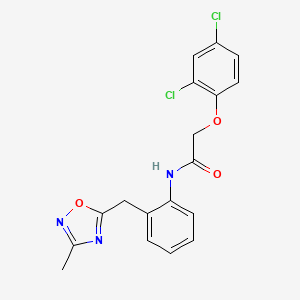![molecular formula C18H27N7O2 B2495902 8-(2-(4-Ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion CAS No. 919034-97-2](/img/new.no-structure.jpg)
8-(2-(4-Ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N7O2 and its molecular weight is 373.461. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 8-(2-(4-Ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion:
Antitumor-Aktivität
Diese Verbindung hat ein erhebliches Potenzial in der Antitumorforschung gezeigt. Studien haben ihre Fähigkeit zur Hemmung des Wachstums verschiedener Krebszelllinien nachgewiesen. Sie hat sich insbesondere gegen Krebserkrankungen des zentralen Nervensystems (ZNS) als wirksam erwiesen und zeigt signifikante Wachstumshemmung und totale Wachstumshemmung .
Elektrochemisches Verhalten
Die elektrochemischen Eigenschaften dieser Verbindung wurden mittels zyklischer Voltammetrie untersucht. Diese Technik wurde zur Untersuchung ihres Oxidations- und Reduktionsverhaltens an Glaskohlenstoffelektroden eingesetzt. Solche Studien sind entscheidend für das Verständnis der Redoxeigenschaften der Verbindung, die zur Entwicklung elektrochemischer Sensoren und anderer analytischer Werkzeuge eingesetzt werden können .
Kristallstruktur-Analyse
Die detaillierte Kristallstruktur dieser Verbindung wurde bestimmt und liefert Einblicke in ihre Molekülgeometrie und intermolekularen Wechselwirkungen. Diese Informationen sind wertvoll für das rationale Design von Medikamenten und das Verständnis der physikalisch-chemischen Eigenschaften der Verbindung .
Synthese von Derivaten
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Derivate, die in der pharmazeutischen Chemie verwendet werden. So wurde sie beispielsweise zur Synthese von Benzimidazolderivaten verwendet, die bei der Behandlung verschiedener Krankheiten Anwendung finden .
Veterinärmedizin
In der Veterinärmedizin werden Derivate dieser Verbindung als Zwischenprodukte bei der Entwicklung von Medikamenten für die Tiergesundheit eingesetzt. Diese Derivate haben sich bei der Behandlung von Infektionen und anderen Erkrankungen bei Tieren als wirksam erwiesen .
Pharmazeutische Zwischenprodukte
Die Verbindung wird auch als Zwischenprodukt bei der Synthese von pharmazeutischen Wirkstoffen verwendet. Ihre einzigartige Struktur ermöglicht die Herstellung komplexer Moleküle, die bei der Medikamentenentwicklung für verschiedene Therapiegebiete eingesetzt werden können .
Antimikrobielle Aktivität
Forschungen haben gezeigt, dass diese Verbindung und ihre Derivate antimikrobielle Eigenschaften besitzen. Sie wurden gegen eine Reihe von Bakterien- und Pilzstämmen getestet und zeigten vielversprechende Ergebnisse bei der Hemmung des mikrobiellen Wachstums .
ZNS-Medikamentenentwicklung
Angesichts ihrer Wirksamkeit gegen Krebszelllinien des ZNS wird diese Verbindung derzeit auf ihr Potenzial bei der Entwicklung von Medikamenten untersucht, die auf das zentrale Nervensystem abzielen. Dazu gehören Behandlungen für neurodegenerative Erkrankungen und andere ZNS-Erkrankungen .
Eigenschaften
CAS-Nummer |
919034-97-2 |
|---|---|
Molekularformel |
C18H27N7O2 |
Molekulargewicht |
373.461 |
IUPAC-Name |
6-[2-(4-ethylpiperazin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H27N7O2/c1-5-22-6-8-23(9-7-22)10-11-24-12(2)13(3)25-14-15(19-17(24)25)21(4)18(27)20-16(14)26/h5-11H2,1-4H3,(H,20,26,27) |
InChI-Schlüssel |
GJPHSANXQWQUNP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(allylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495819.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)
![[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2495833.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)
![(E)-methoxy({4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine](/img/structure/B2495836.png)

![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE](/img/structure/B2495840.png)


